molecular formula C27H26N2O5S B2723583 N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-76-5

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2723583
CAS RN: 866813-76-5
M. Wt: 490.57
InChI Key: OKAVDTIHRBIGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has an acetamide group (CH3CONH2), a sulfonyl group (SO2), a quinolinone group (a type of heterocyclic compound), and a methoxyphenyl group (an aromatic ring with a methoxy group attached). Each of these groups contributes to the overall properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially form intramolecular hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and potential for hydrogen bonding might make it soluble in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (also known as F1605-0441):

Antimicrobial Activity

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to disruption and cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Its ability to induce apoptosis in cancer cells without affecting normal cells is particularly promising for targeted cancer therapies .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing diseases related to oxidative damage, such as neurodegenerative disorders .

Enzyme Inhibition

This compound has been found to inhibit various enzymes, including proteases and kinases. These properties make it useful in studying enzyme functions and developing enzyme inhibitors as therapeutic agents for diseases like hypertension and diabetes .

Photodynamic Therapy

The compound’s structure allows it to be used in photodynamic therapy (PDT). When activated by light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and certain types of cancer .

Neuroprotective Effects

Studies suggest that N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Preliminary research indicates that this compound may possess antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for developing antiviral drugs .

These applications highlight the versatility and potential of N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide in various fields of scientific research and medicine.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Based on general knowledge and synthesis of available research data.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s impossible to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-19-6-8-20(9-7-19)28-26(30)17-29-16-25(27(31)23-15-18(2)5-14-24(23)29)35(32,33)22-12-10-21(34-3)11-13-22/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAVDTIHRBIGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

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